molecular formula C6H6OS B578974 1,4-Oxathiocine CAS No. 19540-32-0

1,4-Oxathiocine

Cat. No.: B578974
CAS No.: 19540-32-0
M. Wt: 126.173
InChI Key: JUTJOXTUZYFGPU-UHFFFAOYSA-N
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Description

1,4-Oxathiocine is an eight-membered heterocyclic compound containing both oxygen and sulfur atoms, provided as a high-purity reagent for chemical and pharmaceutical research. This compound is of significant interest in synthetic organic chemistry as a scaffold for developing novel molecular structures. A notable synthetic approach involves the thermal rearrangement of thiophenium methylides, where 2,5-disubstituted thiophenes react under rhodium acetate catalysis with diazoketones to form the this compound ring system . As a medium-sized heterocycle, this compound presents a challenging and valuable synthetic target due to the inherent difficulties associated with forming eight-membered rings, which often face unfavorable transannular interactions and conformational strain . These structures are investigated as promising scaffolds in medicinal chemistry, with derivatives appearing in patents as potential modulators of biological targets, such as the cold-menthol receptor TRPM8 . Researchers value this compound for exploring synthetic methodology, ring strain, and as a building block for compounds with potential biological activity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19540-32-0

Molecular Formula

C6H6OS

Molecular Weight

126.173

IUPAC Name

1,4-oxathiocine

InChI

InChI=1S/C6H6OS/c1-2-5-8-6-4-7-3-1/h1-6H

InChI Key

JUTJOXTUZYFGPU-UHFFFAOYSA-N

SMILES

C1=COC=CSC=C1

Synonyms

1,4-Oxathiocin

Origin of Product

United States

Synthesis and Characterization of 1,4 Oxathiocine Derivatives

Thermal Rearrangement of Thiophenium Methylides

A key method for synthesizing this compound derivatives involves the reaction of 2,5-disubstituted thiophenes with diazoketones in the presence of rhodium acetate (B1210297) catalysis psu.edursc.org. This process initially forms thiophenium methylides, which then undergo thermal rearrangement to yield the desired eight-membered this compound ring systems psu.edursc.org. The specific substituents on the starting thiophene (B33073) and the diazoketone influence the structure of the resulting oxathiocine. For example, using 2,5-dichlorothiophenes with diazoketones leads to substituted 1,4-oxathiocines psu.edursc.org.

Table 1: Representative Synthesis of this compound Derivatives via Thiophenium Methylide Rearrangement

Starting ThiopheneDiazoketone/Diazo compoundCatalystProduct Type/ExampleConditions/NotesReferences
2,5-DichlorothiopheneDiazo-dimedoneRhodium acetateThis compound derivativeThermal rearrangement psu.edursc.org
2,5-DichlorothiopheneDiazoacetoacetatesRhodium acetateThis compound derivatives (e.g., 8c-e)Spontaneous rearrangement of ylides psu.edursc.org
2,5-DichlorothiopheneTosyldiazoacetoneRhodium acetateThis compound derivative (8f)Thermal rearrangement psu.edursc.org
2,5-DichlorothiopheneVarious diazoketonesRhodium acetate3-ethoxycarbonyl-5,8-dichloro-2-methyl-1,4-oxathiocineThermal rearrangement (60-100°C) psu.edursc.org

Palladium-Catalyzed Cyclization Strategies

Other approaches to synthesizing oxathiocine derivatives utilize transition-metal catalysis, particularly palladium. Intramolecular Heck reactions have been employed to construct the eight-membered ring system, demonstrating the versatility of palladium catalysis in forming medium-sized heterocycles researchgate.netresearchgate.net. These methods often involve substrates with pre-installed alkene and halide functionalities that undergo cyclization upon palladium activation.

Structural Characterization and Spectroscopic Data

The structures of synthesized this compound derivatives have been confirmed through various analytical techniques. X-ray crystallography has been particularly useful, providing definitive structural information, such as the highly puckered nature of the ring system observed in some tetrachloro-oxathiocine derivatives psu.edursc.org. Spectroscopic methods, including ¹³C Nuclear Magnetic Resonance (NMR), have also been employed to elucidate the structures and confirm the presence of the characteristic eight-membered ring and its substituents psu.edursc.org.

Table 2: Spectroscopic Data for Selected this compound Derivatives

Derivative/Compound IDKey ¹³C NMR Chemical Shifts (ppm)NotesReferences
Tetrachloro-oxathiocine (8b)C-2: 159.33, C-3: 106.57, C-5: 112.05, C-8: 112.05Structure determined by X-ray crystallography psu.edursc.org
Oxathiocine derivative (8e)C-2: 158.78, C-3: 106.57Methyl groups at 21.61, 14.02 psu.edursc.org
Oxathiocine derivative (8f)C-2: 161.59Aromatic carbons at 136.27, 135.05, 123.48 psu.edursc.org

Significance and Future Directions

Electrophilic Reactivity and Addition Mechanisms

The presence of unsaturation within the this compound ring renders it susceptible to electrophilic attack, analogous to alkenes and conjugated dienes. Electrophiles can target the electron-rich double bonds or, in some cases, the heteroatoms, particularly sulfur, which can act as a nucleophilic center. While direct addition to a simple, saturated this compound is less common, unsaturated derivatives, such as those containing conjugated double bonds, can undergo electrophilic addition reactions. These reactions often proceed via carbocation intermediates, which can lead to mixtures of products depending on kinetic versus thermodynamic control, similar to the 1,2- and 1,4-addition patterns observed in conjugated dienes libretexts.orgtransformationtutoring.comlibretexts.orgmasterorganicchemistry.comsavemyexams.com. For instance, electrophilic addition to a hypothetical unsaturated this compound might involve protonation of a double bond, generating a resonance-stabilized allylic-type carbocation, which can then be attacked by a nucleophile at either of the positively charged centers. The sulfur atom's lone pairs can also participate, potentially leading to sulfonium (B1226848) ion formation upon reaction with strong electrophiles, which can subsequently influence ring stability and reactivity lookchem.comresearchgate.net.

Nucleophilic Reactivity and Ring Transformations

Nucleophilic attack on this compound systems can lead to various outcomes, including ring opening, substitution, or rearrangement, depending on the specific structure and the nature of the nucleophile. The electron-withdrawing nature of the heteroatoms, particularly oxygen, can render adjacent carbons more electrophilic, making them targets for nucleophilic assault. Sulfur, with its accessible lone pairs and ability to expand its valence shell, can also be involved in nucleophilic reactions, often leading to ring cleavage or transformations. For example, base-catalyzed elimination reactions in related sulfur-containing heterocycles have been shown to induce ring contraction researchgate.net. While direct examples for 1,4-oxathiocines are scarce in the provided literature, analogous systems demonstrate that nucleophiles can initiate ring-opening reactions, especially if a good leaving group is present or if strain can be relieved. Reactions involving N-nucleophiles with related dinitropyrazoles have shown significant ring transformations, suggesting that diverse nucleophiles could induce similar complex reactions in oxathiocine systems umich.edu.

Oxidation and Reduction Chemistry of this compound Derivatives

The sulfur atom in the this compound ring is particularly prone to oxidation. Depending on the oxidizing agent and reaction conditions, the sulfur can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). These transformations significantly alter the electronic properties and reactivity of the heterocyclic core. For example, mild oxidizing agents might selectively oxidize the sulfur atom without affecting other parts of the molecule, while stronger oxidants could lead to ring degradation or further oxidation of carbon atoms libretexts.orglibretexts.orgmasterorganicchemistry.com. The presence of double bonds within the ring also allows for reduction reactions, such as catalytic hydrogenation, which would saturate the ring and potentially alter its aromaticity or conjugation. researchgate.net mentions the oxidation of an ylide system within an oxathiocine derivative, indicating that the heteroatoms' electronic states are crucial to their reactivity.

Table 3.3.1: Representative Oxidation and Reduction Reactions of Heterocycles

Reagent/ConditionsSubstrate Type (Analogous)Observed TransformationResulting Functional GroupCitation
m-CPBA, H₂O₂SulfidesOxidationSulfoxides, Sulfones libretexts.orglibretexts.org
H₂, Pd/CAlkenes, AlkynesReductionAlkanes libretexts.orglibretexts.org
NaBH₄, LiAlH₄CarbonylsReductionAlcohols libretexts.orgmasterorganicchemistry.com
LaccaseDihydropyridinesOxidationPyridines mdpi.com

Sigmatropic Rearrangements and Other Pericyclic Reactions

Sigmatropic rearrangements are concerted intramolecular reactions involving the migration of a sigma bond across a pi system, governed by orbital symmetry rules libretexts.orguh.eduaskthenerd.com. While specific examples of sigmatropic rearrangements involving the this compound ring system are not explicitly detailed in the provided literature, the general principles of pericyclic reactions suggest potential pathways. If the this compound ring contains appropriate conjugated pi systems, it could theoretically participate in reactions like the Cope or Claisen rearrangements, or hydrogen shifts. For instance, masterorganicchemistry.commasterorganicchemistry.com sigmatropic rearrangements, such as the Claisen rearrangement, typically involve allyl vinyl ethers and lead to 1,4-dicarbonyl compounds libretexts.org. The presence of heteroatoms and specific unsaturation patterns in this compound derivatives could potentially facilitate or modify such rearrangements. Thermal fragmentation, leading to sulfur extrusion and phenol (B47542) formation, has been observed for some oxathiocines, which could be mechanistically related to pericyclic processes or radical pathways researchgate.net.

Ring Contraction and Expansion Reactions of the this compound Moiety

Ring contraction and expansion reactions involve the transformation of a cyclic system into rings of different sizes, often driven by the relief of strain or the formation of more stable intermediates wikipedia.orgetsu.educhemistrysteps.com. While specific examples for 1,4-oxathiocines are not extensively documented in the provided snippets, related sulfur-containing heterocycles have shown such behavior. For instance, base-catalyzed elimination reactions in a dithiocin system led to ring contraction products researchgate.net. General mechanisms for ring expansion often involve carbocation intermediates that undergo alkyl shifts, effectively inserting a carbon atom into the ring wikipedia.orgetsu.edu. Conversely, ring contraction can occur through similar carbocation rearrangements or via reactions like the Favorskii rearrangement, which involves α-halo ketones and base chemistrysteps.com. The eight-membered nature of the this compound ring makes it a potential candidate for such transformations, particularly if it possesses suitable functional groups or unsaturation to initiate rearrangement pathways.

Photochemical and Thermal Reactivity Profiles and Derived Mechanistic Insights

This compound systems can exhibit reactivity under thermal or photochemical conditions. Thermal decomposition of some oxathiocines has been reported to yield phenols via sulfur extrusion, suggesting bond cleavage and rearrangement mechanisms researchgate.net. Photochemical reactions, which involve excitation by light, can lead to different pathways compared to thermal reactions due to changes in electronic states and orbital symmetries libretexts.orgmdpi.com. Photothermal reactions, which combine both photochemical and thermal steps, are also common in heterocyclic chemistry, often involving complex kinetic models mdpi.comarxiv.org. For example, irradiation of certain heterocyclic systems can induce isomerizations, cyclizations, or fragmentation. The specific photochemical and thermal behavior of 1,4-oxathiocines would depend on the presence and arrangement of double bonds and other functional groups within the ring, potentially leading to complex reaction cascades or specific product formations upon excitation or heating.

Reactivity of Peripheral Functional Groups and Their Influence on the Heterocyclic Core

The reactivity of the this compound core is significantly modulated by the nature of peripheral functional groups attached to the ring. Substituents can influence electron density distribution, steric accessibility, and the stability of reaction intermediates, thereby directing the regioselectivity and rate of reactions. For instance, electron-donating groups might activate the ring towards electrophilic attack, while electron-withdrawing groups could enhance susceptibility to nucleophilic attack or influence the stability of carbocation intermediates in rearrangements mdpi.comwikipedia.orgsolubilityofthings.comchemrxiv.org. Conversely, the oxathiocine ring itself, with its heteroatoms and potential unsaturation, can influence the reactivity of its peripheral functional groups. For example, the sulfur atom's ability to coordinate or undergo oxidation might affect adjacent substituents. The electronic character of substituents on related diazocine systems has been shown to critically depend on the substituents themselves researchgate.net.

Table 3.7.1: Influence of Peripheral Groups on Heterocyclic Reactivity (Analogous Systems)

Peripheral GroupHeterocyclic Core (Analogous)Influence on ReactivityObserved Reaction TypeCitation
Nitro groupsDihydropyridinesReduced susceptibility to oxidationOxidation mdpi.com
Catecholic groupsDihydropyridinesIncreased susceptibility to oxidationOxidation mdpi.com
Alkyl chainsPorphyrinsModulated redox potentials, enhanced catalytic activityElectrochemistry chemrxiv.org
SubstituentsDiazocinesCritical dependence of ring system character on substituentsGeneral Reactivity researchgate.net

Note: Direct examples for 1,4-oxathiocines are limited; analogous systems illustrate the principle.

Compound List:

this compound

1,4-Dithiocin

1,4-Dihydropyridine (DHP)

Hexahydroquinolines

Decahydroacridines

Tetrahydroquinoline

Octahydroacridine

1,4-Dinitropyrazole

N-nucleophiles

Benzamidine

Butylamine

2-Phenyl-5-nitropyrimidine

5-Nitropyrimidine

Allyl vinyl ether

Phenols

Cycloheptyl alcohol

Cyclohexane epoxides (oxiranes)

α-Halo ketones

Theoretical and Computational Studies of 1,4 Oxathiocine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1,4-oxathiocine. Density Functional Theory (DFT) is a widely utilized computational framework for these investigations, offering a balance between accuracy and computational cost researchgate.netwikipedia.org. Specific DFT functionals, such as B3LYP and KMLYP, have been employed to calculate the electronic structure, including molecular orbital energies and electron distribution, which are directly linked to the molecule's stability and reactivity psu.edu. Studies have shown that the choice of functional can influence the predicted electronic properties and the sensitivity of these properties to structural modifications or substituents psu.edu. For instance, KMLYP has been suggested to be more reliable than B3LYP for modeling systems with delicate aromatic properties psu.edu. These calculations help in identifying stable isomers and potential valence bond isomers, providing a foundation for predicting chemical behavior psu.edu. The Oxford Theory Group, among others, engages in computational studies of structure, bonding, and reactivity in organic systems, underscoring the importance of these methods in modern chemistry ox.ac.uk.

Conformational Analysis and Dynamic Behavior of the Eight-Membered Ring

Eight-membered rings, such as the this compound core, present complex conformational landscapes due to their flexibility. Unlike smaller, more rigid rings, the conformational preferences of medium-sized rings are dictated by a delicate balance of torsional strain, angle strain, and transannular interactions princeton.eduoxfordreference.com. Computational methods are indispensable for mapping these energy landscapes and understanding the dynamic interconversion between various conformers.

Energy Landscapes and Conformational Isomerism

The conformational landscape of eight-membered rings is characterized by multiple low-energy minima, each representing a distinct stable conformation. For the ox-[Cys-Cys] unit, a biologically relevant eight-membered ring system, computational studies have identified four distinct low-energy conformers nih.gov. These conformers differ in dihedral angles and the orientation of substituents, leading to variations in molecular shape and electronic distribution. The relative populations of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Relative Populations of Low-Energy Conformers for a Representative Eight-Membered Ox-[Cys-Cys] Unit

ConformerRelative Population (%)Key Differentiating Features
T-47Trans amide, specific S-S helicity (approx. -90°), compact orientation of pendant moieties
T'-15Trans amide, different S-S helicity/backbone rotation compared to T-
C+29Cis amide, specific S-S helicity (+90°), different chi3 dihedral angle
C-9Cis amide, opposite S-S helicity (-90°), different chi3 dihedral angle

(Data adapted from nih.gov)

Ring Inversion and Pseudo-Rotation Dynamics

The flexibility of the eight-membered ring allows for dynamic processes such as ring inversion and pseudorotation. Ring inversion refers to the process of interconverting enantiomeric conformations, typically through a series of pseudorotation steps. Pseudorotation involves the sequential rotation of dihedral angles around the ring, allowing it to transition between different shapes, such as chair–chair, boat–boat, or chair–boat conformations oxfordreference.comrsc.org. Computational studies, often combined with experimental techniques like NMR spectroscopy, are used to determine the energy barriers for these dynamic processes and to identify the specific pathways involved nih.govrsc.org. Understanding these dynamics is critical for predicting how the ring system will behave under various conditions and how it interacts with other molecules.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical reactivity, with Frontier Molecular Orbital (FMO) theory being particularly insightful. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules wikipedia.orglibretexts.orgucsb.edu. The HOMO represents the region of highest electron density and is associated with electron-donating or nucleophilic behavior, while the LUMO represents the region of lowest electron density and is associated with electron-accepting or electrophilic behavior libretexts.orgijarset.com.

Assessment of Aromaticity and Anti-aromaticity in this compound and its Derivatives

The assessment of aromaticity and anti-aromaticity in cyclic systems is a cornerstone of theoretical organic chemistry. Aromaticity is typically characterized by cyclic, planar structures with a fully conjugated π-electron system, obeying Hückel's rule of 4n+2 π electrons libretexts.orgyoutube.com. Anti-aromaticity, conversely, applies to cyclic, planar, conjugated systems with 4n π electrons, resulting in destabilization libretexts.orgyoutube.com.

Computational methods play a vital role in evaluating these properties. Techniques such as the calculation of delocalization energies, bond length equalization, and magnetic criteria like Nucleus-Independent Chemical Shifts (NICS) are employed psu.edudiva-portal.org. Studies on systems related to this compound suggest that these eight-membered heterocyclic rings can exist in a delicate balance between aromatic and non-aromatic character, often described as being on the "chaotic edge of aromaticity" psu.edu. The degree of aromaticity is highly sensitive to substituents, and different computational methods, such as B3LYP and KMLYP, can yield differing predictions for these systems, highlighting the need for careful method selection psu.edu. The presence of heteroatoms and the specific arrangement of double bonds within the this compound ring system influence its π-electron delocalization and thus its potential aromatic character.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (e.g., 2D NMR, NOESY, EXSY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,4-oxathiocine derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus, allowing for the initial assignment of the carbon skeleton and attached protons.

For complex stereochemical and conformational assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, identifying adjacent protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, which is crucial for unambiguously assigning the signals of the heterocyclic ring.

Dynamic NMR techniques and the Nuclear Overhauser Effect (NOE) provide deeper insights into the three-dimensional structure and conformational flexibility.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of substituents and the preferred conformation of the eight-membered ring. For example, in studies of related triaryl 1,4-oxathiin S,S-dioxides, ¹H-¹H NMR coupling constants in the range of 11.3 to 11.7 Hz were indicative of a diaxial configuration for specific ring protons, confirming a trans stereochemistry. mdpi.com

EXSY (Exchange Spectroscopy) can be used to study dynamic processes, such as ring inversion or conformational exchange, by detecting chemical exchange between different molecular environments. nist.gov

Table 1: Representative NMR Data for a Substituted 1,4-Oxathiin Derivative (Note: Data for the specific this compound ring is not readily available; this table illustrates the type of data obtained for a related 1,4-oxathiin structure.)

Proton / CarbonChemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
H-25.15 (d, J=11.5 Hz)C-3, C-6, C(Aryl)H-3, H(Aryl)
H-34.80 (d, J=11.5 Hz)C-2, C(Aryl)H-2, H(Aryl)
C-282.5--
C-378.9--
C-5125.0--
C-6130.2--

This interactive table is based on typical values for related heterocyclic systems.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state. mdpi.com For this compound derivatives, single-crystal X-ray diffraction analysis can unambiguously determine bond lengths, bond angles, and torsional angles, confirming the ring conformation (e.g., boat, chair, or twist forms) and the precise stereochemistry of substituents. This technique has been used to confirm the structure of related 1,4-oxathiin ring systems. mdpi.com

Beyond the individual molecule, crystallographic data reveals how molecules pack in the crystal lattice. This allows for a detailed analysis of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern the material's physical properties. rsc.org The study of these non-covalent interactions is crucial in the field of crystal engineering.

Table 2: Illustrative Crystallographic Data Parameters for a Heterocyclic Compound (Note: This table represents typical data obtained from a single-crystal X-ray diffraction experiment.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
β (°)98.6180
Volume (ų)900.07
Z (molecules/unit cell)4
R-factor0.045

This interactive table is based on data for representative heterocyclic compounds. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational state of molecules. Each vibrational mode corresponds to a specific bond stretching, bending, or wagging, and its frequency is characteristic of the atoms and bonds involved.

For this compound derivatives, IR and Raman spectra would exhibit characteristic bands for:

C-O-C stretching: Typically found in the 1150-1050 cm⁻¹ region.

C-S-C stretching: Generally weaker and found at lower wavenumbers, around 700-600 cm⁻¹.

C-H stretching and bending: For aliphatic portions of the ring.

C=C stretching: If the ring is unsaturated.

S=O stretching: For oxidized derivatives (sulfoxides or sulfones), appearing as strong bands in the 1050 cm⁻¹ and 1350-1300 cm⁻¹ regions, respectively.

The IR and Raman spectra of the related compound 1,4-oxathiane-4-oxide have been studied, with observed bands assigned by comparison to 1,4-oxathiane. researchgate.net Such analyses, often supported by computational calculations (e.g., Density Functional Theory, DFT), can help distinguish between different conformers, as the vibrational frequencies can be sensitive to the molecular geometry.

Table 3: Typical Vibrational Frequencies for Functional Groups Relevant to this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-OStretch1150-1050Strong (IR)
C-SStretch700-600Weak-Medium
C-H (sp³)Stretch2960-2850Medium-Strong
S=O (Sulfoxide)Stretch~1050Strong (IR)

This interactive table is based on established group frequencies. nist.gov

Mass Spectrometry (High-Resolution MS, Tandem MS) for Elucidating Fragmentation Pathways and Reaction Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. nih.gov In this technique, the molecular ion ([M+H]⁺ or M⁺˙) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting product ions are analyzed to piece together the molecule's structure. For a this compound ring, characteristic fragmentation would likely involve cleavage of the C-S and C-O bonds, leading to the loss of small neutral molecules and the formation of stable fragment ions. The fragmentation pattern of the related saturated compound, 1,4-Oxathiane, is available in the NIST database and shows characteristic cleavage patterns. nist.gov Understanding these pathways is crucial for identifying reaction intermediates and characterizing unknown derivatives. researchgate.netfu-berlin.de

Table 4: Representative Mass Spectrometry Fragmentation Data for 1,4-Oxathiane (Note: Data for the saturated analog, 1,4-Oxathiane, is used as a proxy.)

m/zRelative Intensity (%)Possible Fragment Ion / Neutral Loss
104100M⁺˙ (Molecular Ion)
6085[C₂H₄S]⁺˙
4665[CH₂S]⁺˙
4455[C₂H₄O]⁺˙
2870[C₂H₄]⁺˙

This interactive table is based on data from the NIST WebBook for 1,4-Oxathiane. nist.gov

Chiroptical Spectroscopies (CD, ORD) for Absolute Configuration Determination of Chiral 1,4-Oxathiocines

For this compound derivatives that are chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of stereocenters. researchgate.netrsc.org These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. mdpi.comnih.gov

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive and negative bands (Cotton effects). ORD measures the variation of optical rotation with wavelength. nih.gov The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations for a known enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. This combined experimental-theoretical approach is a powerful tool for the stereochemical characterization of new chiral compounds. nsf.gov

Applications and Advanced Chemical Transformations Involving 1,4 Oxathiocine Scaffolds

1,4-Oxathiocine as a Versatile Synthetic Building Block in Complex Organic Synthesis

There is no readily available scientific literature detailing the use of the this compound scaffold as a versatile synthetic building block in the context of complex organic synthesis. While related six-membered systems like 1,4-oxathianes are utilized as precursors for other heterocycles or acyclic targets, similar applications for the eight-membered this compound are not documented. nih.govlondonmet.ac.uk

Role of this compound Ring Systems in the Design of Novel Organic Materials

The role of this compound ring systems in the design of novel organic materials is not an area with established research findings. Literature on heterocycles in materials science often focuses on compounds with specific electronic properties, such as certain 1,3,4-oxadiazole (B1194373) derivatives used in optoelectronics, but similar studies involving the this compound ring are not found. mdpi.com

Catalytic Applications of this compound Derivatives (e.g., as ligands or active species)

An investigation into the catalytic applications of this compound derivatives reveals no specific examples of their use as ligands for metal complexes or as active catalytic species. The field of catalysis extensively utilizes heterocyclic compounds, but the this compound framework does not appear in the reviewed literature concerning catalytic science.

Exploration of this compound Systems in Supramolecular Chemistry and Self-Assembly

There is a lack of published studies on the exploration of this compound systems within the field of supramolecular chemistry and self-assembly. While supramolecular chemistry frequently involves various heterocycles as hosts or guests in molecular recognition and assembly processes, this compound is not a documented participant in these interactions. mdpi.com

Bio-inspired Chemical Transformations and Biomimetic Approaches Involving this compound Analogs

Bio-inspired and biomimetic synthesis is a field that often draws from the structures of natural products to devise novel synthetic strategies. wikipedia.orgunimelb.edu.au However, there are no available reports of such transformations or approaches that specifically involve this compound analogs or use them to mimic biological processes.

Future Directions and Emerging Research Avenues in 1,4 Oxathiocine Chemistry

Development of Enantioselective and Stereocontrolled Synthetic Strategies

The synthesis of medium-sized rings like 1,4-oxathiocine is inherently challenging due to unfavorable entropic and enthalpic factors. mdpi.com While methods for the construction of the core this compound ring system exist, such as rhodium-catalyzed ring expansion reactions, a significant future direction lies in the development of strategies that control the three-dimensional arrangement of atoms. rsc.org

Future research will likely focus on adapting existing asymmetric catalytic systems to the synthesis of 1,4-oxathiocines. Rhodium-catalyzed asymmetric synthesis is a powerful tool for creating a variety of chiral heterocycles. rsc.orgrsc.org The development of enantioselective approaches could involve the use of chiral rhodium catalysts for cycloaddition or ring-expansion reactions, enabling the production of specific enantiomers of substituted 1,4-oxathiocines. nih.govnih.gov This is particularly crucial for potential applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Key research objectives in this area will include:

Design and Screening of Chiral Ligands: Developing new chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for rhodium or other transition metals to induce high levels of enantioselectivity in the key ring-forming steps.

Substrate-Controlled Diastereoselective Synthesis: Designing substrates with existing stereocenters that can direct the stereochemical outcome of the cyclization or ring-expansion, leading to diastereomerically pure products.

Organocatalytic Approaches: Exploring the use of chiral small-molecule organocatalysts to mediate the asymmetric synthesis of this compound precursors or the ring system itself.

Progress in this area will be critical for unlocking the potential of chiral this compound derivatives as tools in chemical biology and as candidates for drug discovery.

Exploration of Electrochemical and Photoredox Transformations of this compound Systems

Modern synthetic chemistry has been revolutionized by the advent of photoredox and electrochemical methods, which offer green, mild, and often unique reaction pathways. rsc.org These techniques are poised to provide new avenues for both the synthesis and functionalization of this compound systems.

Photoredox Catalysis: Visible-light photoredox catalysis excels at generating radical intermediates under mild conditions. mdpi.com This opens up several possibilities for this compound chemistry:

Radical-Mediated Cyclizations: Designing precursors that can undergo intramolecular C-S or C-O bond formation via a photochemically generated radical. For example, a thiyl radical could be generated from a thiol precursor and subsequently undergo cyclization onto a tethered alkene. acs.org

C-H Functionalization: Direct functionalization of the this compound scaffold by activating C-H bonds. The thioether moiety within the ring could be a key site for reactivity, as single-electron oxidation can generate a sulfur radical cation, facilitating functionalization at the α-carbon positions. researchgate.net

Ring-Opening and Rearrangement: Exploring photochemically induced fragmentation or rearrangement of the this compound ring to access novel molecular scaffolds. Photooxidation of the thioether could lead to ring cleavage or other transformations. rsc.org

Electrochemical Synthesis: Electrosynthesis uses electricity as a traceless reagent to drive redox reactions, avoiding the need for chemical oxidants or reductants. researchgate.net Potential applications in this compound chemistry include:

Electrochemical C-S Bond Formation: Developing intramolecular electrochemical couplings between a thiol and a suitable carbon electrophile to form the this compound ring. researchgate.net

Oxidative or Reductive Ring-Closing: Utilizing anodic oxidation or cathodic reduction to trigger the cyclization of linear precursors.

Flow Electrosynthesis: Implementing continuous flow electrochemical reactors for the safe, scalable, and efficient synthesis of this compound derivatives. researchgate.net

Investigating these modern synthetic methods will not only provide more efficient and sustainable routes to 1,4-oxathiocines but also uncover novel reactivity patterns for this heterocyclic system.

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization in this compound Synthesis

The synthesis of complex, non-planar structures like medium-sized rings is an area where machine learning (ML) and artificial intelligence (AI) can have a profound impact. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions, thereby accelerating the discovery process.

Future applications of AI in this compound chemistry include:

Retrosynthetic Planning: Using AI-powered retrosynthesis tools to identify novel and efficient synthetic pathways to complex this compound targets. These programs can propose disconnections that may not be obvious to a human chemist.

Reaction Condition Optimization: Employing ML algorithms to predict the optimal conditions (catalyst, solvent, temperature, etc.) for challenging ring-closing or ring-expansion reactions. This can significantly reduce the experimental effort required to achieve high yields and selectivity.

Predictive Modeling for Reactivity: Developing ML models that can predict the reactivity and stability of different this compound derivatives, guiding the design of new functional molecules.

The table below illustrates potential ML model inputs and outputs for optimizing a hypothetical synthesis of a substituted this compound.

Input Parameters (Features) Output Parameters (Targets) Potential ML Model
Precursor Structure, Catalyst Type, Ligand, Solvent, Temperature, ConcentrationReaction Yield (%), Enantiomeric Excess (%)Gradient Boosting, Neural Network
Target this compound StructurePotential Synthetic Routes, Starting MaterialsTransformer-based Retrosynthesis Model
This compound Structure, Chemical Environment (pH, Oxidants)Predicted Half-life, Degradation ProductsRandom Forest, Graph Neural Network

By leveraging these powerful computational tools, researchers can navigate the complex chemical space of this compound synthesis more efficiently, leading to the discovery of new structures and reactions.

Studies on the Chemical Stability and Degradation Pathways of this compound in Various Chemical Environments

A thorough understanding of the chemical stability and degradation pathways of the this compound ring is essential for its potential application in any field, particularly in medicinal chemistry and materials science. The presence of a thioether and an ether linkage within a flexible eight-membered ring suggests several potential routes for degradation.

Future research in this area should systematically investigate:

Oxidative Stability: The sulfur atom in the this compound ring is a likely site for oxidation. Studies should explore its oxidation to the corresponding sulfoxide (B87167) and sulfone under various oxidative conditions and determine the effect of this oxidation on the ring's stability and conformation. The degradation of other sulfur heterocycles often proceeds through such oxidation steps. nih.gov

Hydrolytic Stability: The stability of the C-O and C-S ether bonds should be assessed across a range of pH values. Ring-opening hydrolysis could be a potential degradation pathway, particularly under acidic or basic conditions.

Enzymatic Degradation: For potential biological applications, it is crucial to understand how the this compound scaffold is metabolized. Microbial or enzymatic degradation pathways could involve oxidation or hydrolysis, similar to those observed for other oxygen and sulfur heterocycles. nih.govresearchgate.net

The table below outlines potential degradation pathways that warrant investigation.

Condition Potential Reaction Site Expected Product Type Analogous Known Process
Oxidative (e.g., H₂O₂, m-CPBA)Sulfur atomSulfoxide, SulfoneThioether oxidation rsc.org
Acidic (e.g., aq. HCl)Oxygen or Sulfur atom (protonation)Ring-opened hydroxy-thiolAcid-catalyzed ether cleavage
Biological (e.g., CYP450 enzymes)Sulfur atom, α-carbonsSulfoxide, Hydroxylated derivativesMetabolism of sulfur heterocycles nih.gov

Detailed mechanistic studies using techniques like mass spectrometry and NMR to identify degradation products will be vital for creating a stability profile for this class of compounds.

Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Disciplines

The unique properties of the this compound scaffold make it an attractive candidate for exploration in various scientific fields beyond traditional organic synthesis. Its three-dimensional structure, a characteristic sought after in modern drug discovery, and the presence of two different heteroatoms provide opportunities for novel applications. bohrium.comresearchgate.net

Future interdisciplinary research directions include:

Medicinal Chemistry: Saturated and medium-sized heterocycles are increasingly recognized for their potential to yield drug candidates with improved physicochemical properties. rsc.orgnih.gov The this compound framework could serve as a novel scaffold for the development of therapeutics. Many biologically active compounds contain sulfur and oxygen heterocycles. nih.govnih.gov Research could focus on synthesizing libraries of this compound derivatives and screening them for activity against various biological targets.

Materials Science: The conformational flexibility and the presence of donor atoms (O, S) suggest that 1,4-oxathiocines could be explored as building blocks for new materials. Potential applications might include their use as ligands for metal catalysts, components of macrocyclic hosts for molecular recognition, or monomers for novel polymers with unique properties.

Chemical Biology: Functionalized 1,4-oxathiocines could be developed as chemical probes to study biological processes. For example, derivatives bearing fluorescent tags or reactive handles could be used to investigate enzyme function or protein-protein interactions.

The successful integration of this compound chemistry into these fields will depend on collaborative efforts between synthetic chemists, medicinal chemists, materials scientists, and biologists. Such collaborations will be key to unlocking the full potential of this intriguing class of heterocyclic compounds.

Q & A

Q. How can I design a reproducible synthesis protocol for 1,4-Oxathiocine derivatives?

Methodological Answer: Begin by reviewing existing synthetic routes for structurally analogous heterocyclic compounds (e.g., 1,4-dioxanes or oxathiins) to identify transferable strategies. Optimize reaction parameters (solvent, temperature, catalyst) using factorial experimental design to evaluate interactions between variables . Purification techniques like column chromatography or recrystallization should be validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structural integrity . Document all steps meticulously, including failed attempts, to enhance reproducibility .

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for quantifying purity, as demonstrated for structurally similar 1,4-dihydropyridines . Pair this with mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY) for structural elucidation. For physical properties (e.g., log Kow, solubility), combine experimental measurements with computational predictions using tools like EPI Suite, ensuring alignment between observed and predicted data .

How do I formulate a hypothesis-driven research question for studying this compound’s reactivity?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example: “Does the sulfur atom in this compound enhance nucleophilic substitution kinetics compared to oxygen analogs?” Use the PICO framework (Population: reaction systems; Intervention: sulfur substitution; Comparison: oxygen analogs; Outcome: reaction rate) to structure variables and ensure testability . Validate feasibility through pilot experiments and literature gaps analysis .

Advanced Research Inquiries

Q. How can I resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Conduct a meta-analysis of existing studies, categorizing data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Use statistical tools like ANOVA to identify variability sources (e.g., batch effects, solvent choice) . Replicate key experiments under standardized conditions, incorporating positive/negative controls and blinded data analysis to minimize bias . Cross-reference results with computational docking studies to assess structure-activity relationships (SAR) .

Q. What strategies optimize this compound’s stability in aqueous environments for pharmacological applications?

Methodological Answer: Perform accelerated stability studies under varying pH, temperature, and light exposure using HPLC-UV to monitor degradation products . Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. To mitigate hydrolysis, explore formulation additives (e.g., cyclodextrins) or structural modifications (e.g., electron-withdrawing substituents) guided by Hammett linear free-energy relationships .

Q. How can I design a multivariate study to assess this compound’s environmental fate?

Methodological Answer: Use a response surface methodology (RSM) to model interactions between variables like soil pH, microbial activity, and temperature. Collect time-series data on degradation rates via LC-MS/MS and correlate with environmental parameters using partial least squares (PLS) regression . Incorporate isotopic labeling (e.g., ¹⁴C) to track metabolite pathways and validate biodegradation mechanisms .

Methodological Guidance

Q. What literature search strategies ensure comprehensive coverage of this compound research?

Q. How should I structure a manuscript reporting novel this compound derivatives?

Methodological Answer: Follow IMRAD (Introduction, Methods, Results, Discussion) format:

  • Introduction : Link gaps in heterocyclic chemistry to your compound’s novelty .
  • Methods : Detail synthetic protocols, characterization data, and statistical analyses in the main text; place repetitive or extensive data (e.g., NMR spectra) in supplementary materials .
  • Discussion : Contrast your findings with prior studies, emphasizing mechanistic insights or unexpected results (e.g., anomalous regioselectivity) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² and residual plots . For reproducibility, share raw data in public repositories (e.g., Zenodo) and provide step-by-step analysis scripts .

Q. How can I address low reproducibility in catalytic applications of this compound-based ligands?

Methodological Answer: Standardize catalyst preparation (e.g., Schlenk techniques for air-sensitive compounds) and characterize ligand-metal complexes via X-ray crystallography or ESR spectroscopy . Use control experiments to identify deactivation pathways (e.g., ligand oxidation) and employ kinetic profiling to isolate rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.